(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride
Overview
Description
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride is a chiral amino acid derivative with a pyridine ring attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine derivative.
Chirality Induction: The chiral center is introduced using chiral catalysts or chiral starting materials.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oxo derivatives of the amino acid.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved may include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(pyridin-3-yl)propanoic acid
- (S)-2-Amino-3-(pyridin-2-yl)propanoic acid
- (S)-2-Amino-3-(quinolin-4-yl)propanoic acid
Uniqueness
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing targeted therapies.
Biological Activity
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride, also known as 3-(4-pyridyl)-L-alanine dihydrochloride, is a compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
- Molecular Formula: C8H12Cl2N2O2
- Molecular Weight: 239.10 g/mol
- CAS Number: 178933-04-5
- IUPAC Name: (2S)-2-amino-3-pyridin-4-ylpropanoic acid; dihydrochloride
- PubChem CID: 20672030
This compound acts primarily through modulation of neurotransmitter systems and cellular signaling pathways. Its activity is linked to several biological processes:
- Neuronal Signaling : The compound interacts with various receptors and pathways involved in neuronal signaling, including the GABA receptor and adrenergic receptors, contributing to its potential neuroprotective effects .
- Cell Cycle Regulation : It has been implicated in the regulation of the cell cycle and apoptosis, suggesting a role in cancer therapeutics .
- Immunological Effects : The compound shows promise in modulating immune responses, which may be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against a range of pathogens:
- Bacterial Activity : In vitro studies have indicated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values were reported to range from 0.0039 to 0.025 mg/mL for these strains .
- Fungal Activity : The compound also displays antifungal properties, particularly against species like Candida albicans, with MIC values indicating significant efficacy .
Anticancer Activity
The compound has shown potential anticancer effects in various studies:
- Cell Viability Studies : It was found to decrease the viability of cancer cell lines significantly, with specific studies reporting a reduction of Caco-2 colon cancer cells' viability by approximately 39.8% compared to untreated controls .
- Mechanistic Insights : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results highlighted its effectiveness against resistant strains of bacteria, showcasing its potential as a novel antibiotic agent.
Pathogen | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Candida albicans | 16.69 |
Study on Anticancer Properties
In another study focusing on its anticancer properties, this compound was tested on various cancer cell lines:
Cell Line | Viability Reduction (%) |
---|---|
Caco-2 (Colon Cancer) | 39.8 |
A549 (Lung Cancer) | Not significant |
Properties
IUPAC Name |
(2S)-2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMMTAFKUFJMSD-KLXURFKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C[C@@H](C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609342 | |
Record name | 3-Pyridin-4-yl-L-alanine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178933-04-5 | |
Record name | 3-Pyridin-4-yl-L-alanine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.